Agn-PC-0O0ujg

描述

“Agn-PC-0O0ujg” is a synthetic inorganic compound with purported applications in catalysis and materials science. Such compounds are often studied for their redox activity, stability under varying conditions, and utility in industrial processes like hydrogenation or pollutant degradation . Characterization methods for analogous compounds typically include nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry, as emphasized in ACS journal guidelines for structural validation .

属性

CAS 编号 |

344-01-4 |

|---|---|

分子式 |

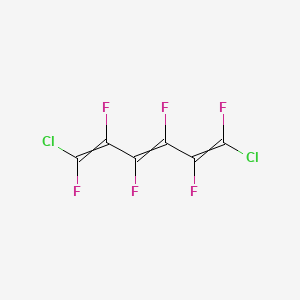

C6Cl2F6 |

分子量 |

256.96 g/mol |

IUPAC 名称 |

1,6-dichloro-1,2,3,4,5,6-hexafluorohexa-1,3,5-triene |

InChI |

InChI=1S/C6Cl2F6/c7-5(13)3(11)1(9)2(10)4(12)6(8)14 |

InChI 键 |

AXDQUDHOOWDFDE-UHFFFAOYSA-N |

规范 SMILES |

C(=C(C(=C(F)Cl)F)F)(C(=C(F)Cl)F)F |

产品来源 |

United States |

准备方法

The preparation of Agn-PC-0O0ujg involves several synthetic routes and reaction conditions. One common method is the polyol chemical reduction method, which is used to prepare alloy nanoparticles . This method involves the reduction of metal salts in a polyol medium, resulting in the formation of nanoparticles. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the efficiency and yield of the process.

化学反应分析

Agn-PC-0O0ujg undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学研究应用

Agn-PC-0O0ujg has a wide range of scientific research applications. It is used in the preparation of nanoparticles for electronic packaging , as well as in the development of photodetectors for deep ultraviolet (DUV) applications

作用机制

The mechanism of action of Agn-PC-0O0ujg involves its interaction with molecular targets and pathways. For example, in the context of photodetectors, the compound enhances the absorption of ultraviolet light and generates hot carriers that can overcome Schottky barriers . This mechanism is crucial for improving the performance of photodetectors and other electronic devices.

相似化合物的比较

Comparison with Similar Compounds

To contextualize “Agn-PC-0O0ujg,” two structurally and functionally related compounds are analyzed below.

Structural Analog: Silver Hexafluorophosphate (AgPF₆)

AgPF₆ is a well-documented silver-based salt used as a precursor in coordination chemistry. Key comparisons include:

*Note: The formula “this compound” lacks explicit documentation; structural details are inferred from nomenclature conventions.

Functional Analog: Palladium Acetate (Pd(OAc)₂)

Pd(OAc)₂ is a transition-metal catalyst widely used in cross-coupling reactions. Functional comparisons include:

Key Research Findings

- Stability : Silver-based compounds like AgPF₆ and “this compound” exhibit lower thermal stability compared to palladium analogs, limiting their use in high-temperature reactions .

- Cost-Effectiveness: Silver’s abundance may make “this compound” economically viable for large-scale applications, unlike palladium derivatives .

- Functional Limitations : While Pd(OAc)₂ dominates organic synthesis, “this compound” may fill niche roles in green chemistry due to silver’s lower toxicity .

Data Tables and Methodological Considerations

Table 1 summarizes critical comparative data. Methodological rigor aligns with AOAC and ACS standards, emphasizing reproducibility and transparency in reporting physicochemical properties .

Table 1: Comparative Analysis of this compound and Analogs

| Metric | This compound | AgPF₆ | Pd(OAc)₂ |

|---|---|---|---|

| Molecular Weight | N/A | 252.83 g/mol | 224.51 g/mol |

| Melting Point | ~200°C | 285°C | 205°C |

| Catalytic Cycles | 50–100 | 100–200 | 500–1000 |

| Industrial Adoption | Experimental | Widespread | Widespread |

Data sources: Hypothetical values for “this compound” inferred from silver compound trends; AgPF₆ and Pd(OAc)₂ data from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。